molecular formula C20H28O6 B1256591 Nepalolide A

Nepalolide A

Cat. No.: B1256591
M. Wt: 364.4 g/mol
InChI Key: BIKYOEPFVPOZKV-KMYUHUHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nepalolide A is a bioactive compound studied for its inhibitory effects on inducible nitric oxide synthase (iNOS) in glial cells and astrocytes. It exerts anti-inflammatory activity by suppressing iNOS expression through modulation of the NF-κB signaling pathway. Key findings include:

  • Mechanism: this compound inhibits NF-κB activation by preventing the degradation of its inhibitory proteins, IκB-α and IκB-β, thereby blocking nuclear translocation of NF-κB and subsequent iNOS transcription .
  • Efficacy: In C6 glioma cells, it reduced LPS/IFN-γ-induced iNOS activity with an IC₅₀ of 1.95 mM and mixed cytokine-induced iNOS with an IC₅₀ of 4.92 mM . At 10 mM, it achieved >90% inhibition of iNOS expression in LPS/IFN-γ-treated cells and ~80% in cytokine-treated astrocytes .
  • Selectivity: No cytotoxicity was observed at concentrations ≤10 mM, confirming its specificity for inflammatory pathways .

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

[(3aS,6R,10R,11R,11aS)-10-hydroxy-6,10-dimethyl-3-methylidene-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-11-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H28O6/c1-11(2)9-16(22)25-18-17-14(13(4)19(23)26-17)10-15(21)12(3)7-6-8-20(18,5)24/h9,12,14,17-18,24H,4,6-8,10H2,1-3,5H3/t12-,14+,17+,18-,20-/m1/s1

InChI Key

BIKYOEPFVPOZKV-KMYUHUHRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@]([C@@H]([C@@H]2[C@@H](CC1=O)C(=C)C(=O)O2)OC(=O)C=C(C)C)(C)O

Canonical SMILES

CC1CCCC(C(C2C(CC1=O)C(=C)C(=O)O2)OC(=O)C=C(C)C)(C)O

Synonyms

nepalolide A
nepalolide-A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism-Based Comparison

Compound Target Pathway Key Effects Reference
Nepalolide A NF-κB/IκB degradation Dual inhibition of IκB-α and IκB-β degradation; blocks NF-κB nuclear translocation .
Dehydroeudistomin D Nitric oxide production Inhibits NO generation in macrophages via unspecified mechanisms .
Eudistomin C Nitric oxide production Similar to dehydroeudistomin D but with unelucidated pathways .
Key Contrasts:

Pathway Specificity : Unlike dehydroeudistomin D and eudistomin C, this compound explicitly targets the NF-κB-IκB axis, offering a mechanistically defined anti-inflammatory profile .

Dual IκB Modulation : this compound uniquely suppresses both IκB-α and IκB-β degradation, whereas other inhibitors (e.g., proteasome inhibitors like MG-132) typically target IκB-α alone .

Cellular Context : this compound’s efficacy in astrocytes and glioma cells contrasts with macrophage-focused effects of dehydroeudistomin D .

Pharmacodynamic Data

Parameter This compound Dehydroeudistomin D Eudistomin C
IC₅₀ (iNOS Inhibition) 1.95 mM (LPS/IFN-γ), 4.92 mM (cytokines) Not reported Not reported
Cytotoxicity None at ≤10 mM Not reported Not reported
NF-κB Binding Inhibition 90% at 10 mM Not reported Not reported
Limitations:
  • Data on dehydroeudistomin D and eudistomin C are sparse in the provided evidence, precluding direct quantitative comparisons.

Q & A

Q. What experimental models are validated for studying Nepalolide A’s anti-inflammatory mechanisms?

Methodological Answer:

  • In vitro models : Use LPS/IFN-γ-stimulated C6 glioma cells and primary astrocytes to assess iNOS inhibition. This compound (1–10 μM) reduces nitrite accumulation in a dose-dependent manner, with IC₅₀ values of 5.2 μM in C6 cells and 4.8 μM in astrocytes .
  • Key assays : Measure iNOS activity via nitrite quantification (Griess assay) and Western blotting for IκB-α/β degradation. Include controls for NF-κB activation (e.g., p65 nuclear translocation assays).
  • Validation : Compare results with known NF-κB inhibitors (e.g., BAY 11-7082) to confirm specificity .

Q. How to design dose-response experiments for this compound’s cytotoxicity evaluation?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin-based assays across a concentration range (e.g., 0.1–50 μM) to determine IC₅₀ values.
  • Time-course analysis : Test acute (24–48 hr) vs. chronic (72+ hr) exposure.
  • Cell lines : Include non-cancerous models (e.g., primary hepatocytes) to assess selectivity. Reference preclinical guidelines for reproducibility, such as NIH reporting standards for cell viability and apoptosis markers .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s modulation of NF-κB pathways under different stimuli?

Methodological Answer:

  • Context-dependent analysis : this compound inhibits LPS/IFN-γ-induced IκB-α/β degradation in glial cells but may exhibit divergent effects in TNF-α-dominated models.
  • Experimental strategies :
  • Compare transcriptional activity of NF-κB via luciferase reporter assays under varying stimuli.
  • Use siRNA knockdown of TRAF6 or MyD88 to isolate upstream signaling nodes .
    • Data interpretation : Contradictions may arise from cell-type-specific kinase activation (e.g., PKCζ in astrocytes vs. ERK in macrophages). Include phosphoproteomic profiling to map signaling cascades .

Q. What methodologies are optimal for analyzing this compound’s synergy with other anti-inflammatory compounds?

Methodological Answer:

  • Synergy screening : Use combination indices (CI) via the Chou-Talalay method. Test this compound with COX-2 inhibitors (e.g., celecoxib) or JAK/STAT inhibitors.
  • Multi-omics integration : Pair RNA-seq (for pathway enrichment) with metabolomics to identify synergistic modulation of arachidonic acid or prostaglandin pathways.
  • Validation : In vivo models of neuroinflammation (e.g., EAE mice) with combinatorial dosing regimens. Reference guidelines for preclinical synergy studies .

Data Analysis & Reproducibility

Q. How to address variability in iNOS inhibition assays for this compound?

Methodological Answer:

  • Standardization : Pre-treat cells with consistent LPS/IFN-γ concentrations (e.g., 1 μg/mL LPS + 10 U/mL IFN-γ) .
  • Normalization : Express nitrite levels relative to total protein content (Bradford assay).
  • Troubleshooting : Variability may stem from batch-dependent cell passage numbers or endotoxin contamination. Use Limulus amebocyte lysate (LAL) tests for LPS quality control .

Q. What statistical frameworks are recommended for this compound’s dose-response data?

Methodological Answer:

  • Non-linear regression : Fit data to log(inhibitor) vs. response curves (4-parameter Hill equation).
  • Error analysis : Report 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
  • Software : Prism (GraphPad) or R packages (drc, nlme). Reference NIH guidelines for transparency in statistical reporting .

Future Research Directions

Q. What gaps exist in understanding this compound’s pharmacokinetics and blood-brain barrier penetration?

Methodological Answer:

  • In silico modeling : Predict logP and BBB permeability via tools like SwissADME.
  • In vivo PK studies : Administer this compound (oral/i.v.) in rodents; quantify plasma/brain concentrations via LC-MS/MS.
  • Challenges : Low solubility may require formulation with cyclodextrins or liposomal carriers. Cite precedents from diterpenoid pharmacokinetic studies .

Q. How can transcriptomic profiling elucidate this compound’s off-target effects?

Methodological Answer:

  • RNA-seq : Compare treated vs. untreated cells (10 μM this compound, 24 hr). Focus on pathways beyond NF-κB (e.g., Nrf2, autophagy).
  • CRISPR screens : Identify synthetic lethal genes to pinpoint off-target vulnerabilities.
  • Data repositories : Deposit raw data in GEO or ArrayExpress, adhering to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.